molecular formula C10H18O2 B13262410 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

Cat. No.: B13262410
M. Wt: 170.25 g/mol
InChI Key: CLXBWRYKZKHVJK-UHFFFAOYSA-N
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Description

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and an aldehyde functional group attached to a cyclohexane ring. The molecular formula of this compound is C9H16O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane with ethyl bromide in the presence of a strong base, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The final step involves the oxidation of the hydroxymethyl group to form the aldehyde functional group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products:

    Oxidation: 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carboxylic acid.

    Reduction: 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Ethylcyclohexane-1-carbaldehyde
  • 4-Methyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde
  • 4-Ethyl-1-methylcyclohexane-1-carbaldehyde

Comparison: 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both an ethyl group and a hydroxymethyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific synthetic and research purposes.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-2-9-3-5-10(7-11,8-12)6-4-9/h7,9,12H,2-6,8H2,1H3

InChI Key

CLXBWRYKZKHVJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CO)C=O

Origin of Product

United States

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